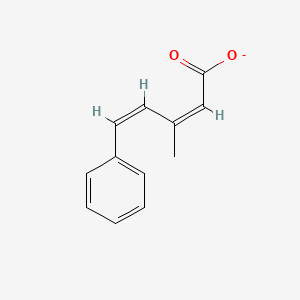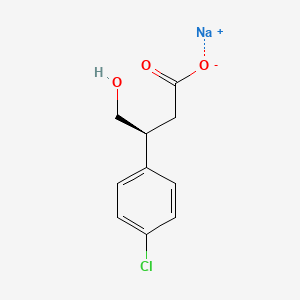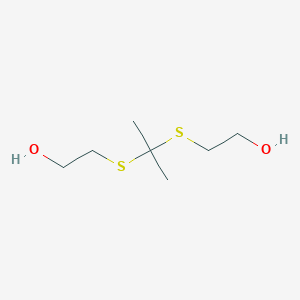
4-Bromo-1,2-bis(2-chloroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-bis(2-chloroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom and two 2-chloroethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(2-chloroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the 2-chloroethoxy group. The reaction conditions usually involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,2-bis(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the aromatic ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products
Nucleophilic Substitution: Formation of substituted ethers or thioethers.
Oxidation: Production of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated or hydrogenated aromatic compounds.
Applications De Recherche Scientifique
4-Bromo-1,2-bis(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2-bis(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,2-bis(2-chloroethoxy)benzene: Characterized by the presence of bromine and chloroethoxy groups.
4-Bromo-1,2-bis(2-methoxyethoxy)benzene: Similar structure but with methoxyethoxy groups instead of chloroethoxy.
4-Chloro-1,2-bis(2-chloroethoxy)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and chloroethoxy groups, which impart specific reactivity and properties. The presence of bromine enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro-substituted analogs.
Propriétés
Formule moléculaire |
C10H11BrCl2O2 |
|---|---|
Poids moléculaire |
314.00 g/mol |
Nom IUPAC |
4-bromo-1,2-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H11BrCl2O2/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7H,3-6H2 |
Clé InChI |
HSDUKGSHZJVFMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
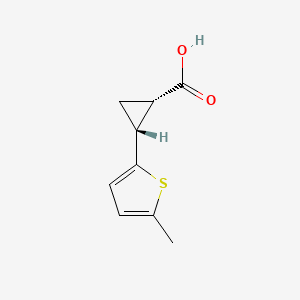
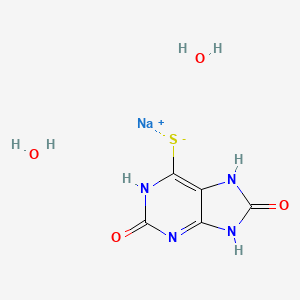
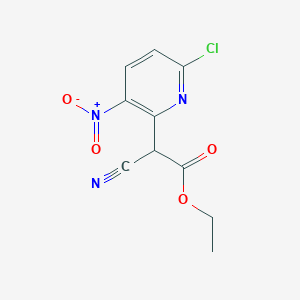
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
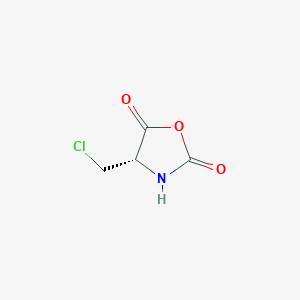
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
